molecular formula C7H16INO3 B1213101 Methoxycarbonylcholine CAS No. 70384-36-0

Methoxycarbonylcholine

Cat. No.: B1213101
CAS No.: 70384-36-0
M. Wt: 289.11 g/mol
InChI Key: GCSBRXXEHVTADB-UHFFFAOYSA-M
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Description

Methoxycarbonylcholine, systematically named 2-(methoxycarbonyloxy)-N,N,N-trimethylethanaminium iodide, is a quaternary ammonium compound belonging to the choline ester family. Structurally, it consists of a choline backbone (N,N,N-trimethylethanaminium) esterified with a methoxycarbonyloxy group at the hydroxyl position . This modification differentiates it from other choline derivatives, such as acetylcholine, by replacing the acetyl group with a methoxycarbonyl moiety. The compound has been studied primarily for its crystallographic properties, with structural determinations performed at 105 K to elucidate conformational and geometric details . While its biological activity remains less characterized compared to classical choline esters, its structural attributes make it a subject of interest in comparative analyses of choline-based molecules.

Properties

CAS No.

70384-36-0

Molecular Formula

C7H16INO3

Molecular Weight

289.11 g/mol

IUPAC Name

2-methoxycarbonyloxyethyl(trimethyl)azanium;iodide

InChI

InChI=1S/C7H16NO3.HI/c1-8(2,3)5-6-11-7(9)10-4;/h5-6H2,1-4H3;1H/q+1;/p-1

InChI Key

GCSBRXXEHVTADB-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CCOC(=O)OC.[I-]

Canonical SMILES

C[N+](C)(C)CCOC(=O)OC.[I-]

Synonyms

methoxycarbonylcholine
methoxycarbonylcholine iodide
methoxycarbonylcholine picrate salt

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Choline Esters

Parameter This compound Acetylcholine Chloride Carbamoylcholine (Chloride) Succinylcholine (Iodide)
Ester Group Methoxycarbonyloxy Acetyloxy Carbamoyloxy Succinyloxy (dioxy)
C-O Bond Length (Å) 1.34 1.32 1.33 1.35 (avg.)
N-C-C-O Torsion Angle 72.5° 68.3° 70.1° 75.8° (avg.)
Molecular Conformation Extended Partially folded Folded Linear, dimeric
  • Ester Group Influence : The methoxycarbonyloxy group in this compound introduces steric and electronic effects distinct from the acetyloxy group in acetylcholine. This results in a slightly longer C-O bond (1.34 Å vs. 1.32 Å) and a larger torsion angle (72.5° vs. 68.3°), suggesting reduced conformational flexibility compared to acetylcholine .
  • Conformational Flexibility: Succinylcholine, a dimeric ester, adopts a linear conformation due to its two ester linkages, whereas this compound exhibits an extended monomeric structure. Carbamoylcholine, with a carbamoyloxy group, shows intermediate folding due to hydrogen-bonding capabilities of the carbamoyl group .

Broader Context of Choline Derivatives

This compound is one of many choline derivatives, including fluorocholine (used in PET imaging) and hexanoylcholine (a surfactant analog) . These compounds highlight the versatility of choline’s quaternary ammonium core, which can be modified for diverse applications ranging from neurotransmission to industrial uses.

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